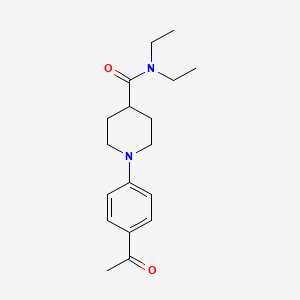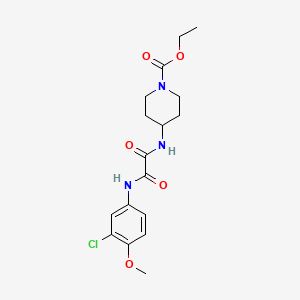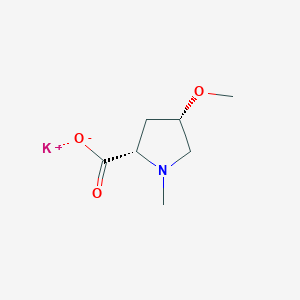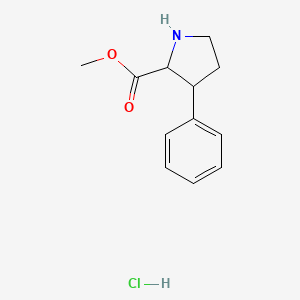
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sigma Receptor Binding and Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide and its derivatives demonstrate significant affinity and selectivity for sigma receptors, particularly the sigma(1) receptor. This affinity is critical for understanding the role of sigma receptors in various physiological and pathological processes. For instance, certain derivatives show potent sigma(1) ligand activity with good selectivity profiles, making them potential tools for PET experiments and exploring therapeutic avenues in tumor research and therapy. The antiproliferative activity in rat C6 glioma cells indicates a putative sigma(1) antagonist activity, suggesting a possible role in cancer treatment strategies (Berardi et al., 2005).
Structural and Dynamic Disorder Studies
The solid state disorder of tetrahydronaphthalene derivatives has been studied using solid state NMR and X-ray diffraction. These studies provide insights into the molecular conformations and dynamic behavior of these compounds, which are essential for understanding their interactions and stability in various applications, including drug development and material science (Facey et al., 1996).
Polyketide Biosynthesis
Investigations into the biosynthesis of polyketides, a class of secondary metabolites with various biological activities, have led to the isolation of new compounds from desert endophytic fungi. This research provides a basis for understanding the biosynthetic pathways of polyketides and exploring their potential applications in drug discovery and development (Li et al., 2018).
Dopamine Receptor Imaging Agents
This compound derivatives have been explored as potential CNS D-2 dopamine receptor imaging agents. Such studies are crucial for developing tools to better understand dopamine-related disorders and potentially for diagnosing neurological conditions (Murphy et al., 1990).
Antidepressant Potential
Certain derivatives combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity have been identified, showcasing a promising profile for treating depression. This dual activity may offer a novel approach in antidepressant therapy, emphasizing the importance of targeting multiple pathways to improve therapeutic outcomes (Meyer et al., 1995).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 20526 , which may influence its bioavailability.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .
Propriétés
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-17-8-6-15(7-9-17)18(21)20-13-19(22)11-10-14-4-2-3-5-16(14)12-19/h2-9,22H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAILPPQXOHTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-(triphenyl-lambda~5~-phosphanylidene)acetamide](/img/structure/B2510603.png)
![Tert-butyl 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2510604.png)

![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)

![7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2510608.png)


![2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510617.png)

